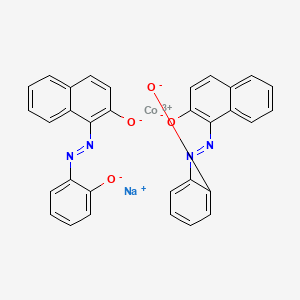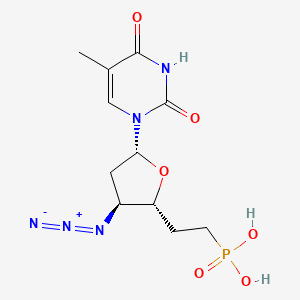
3',5'-Dideoxy-5'-phosphonomethyl-3'-azido-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside, but with modifications that include the replacement of the 3’ hydroxyl group with an azido group and the addition of a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine typically involves multiple steps. One common route starts with thymidine, which undergoes selective protection and functional group transformations. The key steps include:
Protection of the 5’ hydroxyl group: This is often achieved using a trityl group.
Introduction of the azido group: The 3’ hydroxyl group is converted to an azido group using reagents like sodium azide.
Phosphonomethylation: The 5’ position is then deprotected and modified with a phosphonomethyl group using appropriate phosphonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Phosphorylation: The compound can be phosphorylated to form mono-, di-, and triphosphate derivatives.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Phosphonating agents: Used for adding the phosphonomethyl group.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reducing the azido group.
Major Products
Azido derivatives: Resulting from substitution reactions.
Amino derivatives: Resulting from reduction reactions.
Phosphate derivatives: Resulting from phosphorylation reactions.
Applications De Recherche Scientifique
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into DNA. Once phosphorylated to its triphosphate form, it can be incorporated into the growing DNA strand by DNA polymerases. due to the presence of the azido group, it causes chain termination, thereby inhibiting DNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: Another nucleoside analog with similar properties.
Uniqueness
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is unique due to the presence of both the azido and phosphonomethyl groups. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs.
Propriétés
Numéro CAS |
124685-20-7 |
|---|---|
Formule moléculaire |
C11H16N5O6P |
Poids moléculaire |
345.25 g/mol |
Nom IUPAC |
2-[(2R,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-5-16(11(18)13-10(6)17)9-4-7(14-15-12)8(22-9)2-3-23(19,20)21/h5,7-9H,2-4H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clé InChI |
BCFAOZSYFUNSAJ-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCP(=O)(O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)(O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




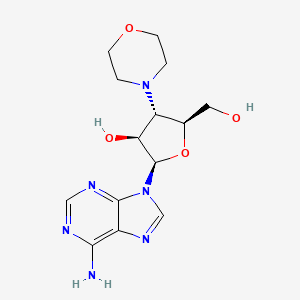


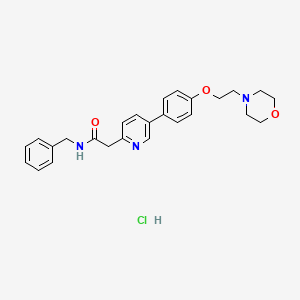
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
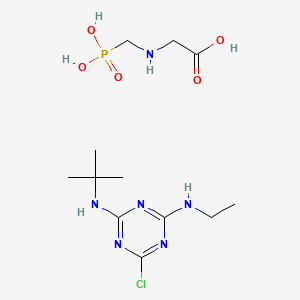
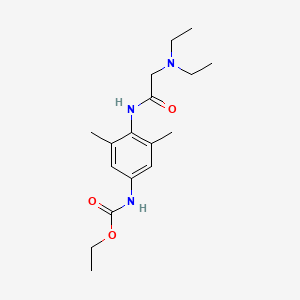


![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
